molecular formula C17H23NO B5656579 N-(5,6,7,8-tetrahydro-1-naphthalenyl)cyclohexanecarboxamide

N-(5,6,7,8-tetrahydro-1-naphthalenyl)cyclohexanecarboxamide

Cat. No. B5656579
M. Wt: 257.37 g/mol
InChI Key: LARFULZADQISNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5,6,7,8-tetrahydro-1-naphthalenyl)cyclohexanecarboxamide and related compounds involves multiple steps, including catalytic hydrogenation and chemoselective synthesis techniques. For instance, N-[(Aminoalkyl)phenyl]-1-naphthamides and N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides were synthesized from corresponding cyanonaphthamides through catalytic hydrogenation, demonstrating a pathway to these compounds, which could potentially include our compound of interest (Nguyen & Ma, 2017).

Molecular Structure Analysis

The molecular structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been elucidated through techniques such as single crystal X-ray diffraction. These analyses have shown that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. Such structural insights are critical for understanding the physical and chemical properties of these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Naphthalene derivatives, such as N,N′-Dicyclohexylnaphthalene-1,8;4:5-dicarboximide, exhibit good n-type semiconducting properties, indicating their potential utility in electronic applications. This suggests that modifications of the naphthalene core, as seen in our compound of interest, can significantly impact their electronic properties and potential applications (Shukla & Rajeswaran, 2008).

Physical Properties Analysis

The physical properties of compounds closely related to N-(5,6,7,8-tetrahydro-1-naphthalenyl)cyclohexanecarboxamide, such as solubility, melting point, and crystalline structure, are directly influenced by their molecular conformation and intermolecular interactions. For example, the chair conformation of the cyclohexane ring and intramolecular hydrogen bonding play a significant role in determining these physical properties, as demonstrated in structural analyses (Özer et al., 2009).

Chemical Properties Analysis

The chemical reactivity and stability of N-(5,6,7,8-tetrahydro-1-naphthalenyl)cyclohexanecarboxamide derivatives are influenced by their molecular structure. The presence of functional groups, such as the carbamothioyl group, affects their chemical behavior, including reactivity towards nucleophiles and electrophiles, as well as their potential for participating in various organic reactions. The detailed chemical properties can be inferred from studies on similar compounds, which demonstrate how structural elements dictate reactivity patterns (Nguyen & Ma, 2017).

properties

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h6,10,12,14H,1-5,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFULZADQISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide

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